molecular formula C5H13NaO3SSi B103023 Sodium 2-(trimethylsilyl)ethane-1-sulfonate CAS No. 18143-40-3

Sodium 2-(trimethylsilyl)ethane-1-sulfonate

Cat. No. B103023
Key on ui cas rn: 18143-40-3
M. Wt: 204.3 g/mol
InChI Key: ASHUMJJXIKNLAH-UHFFFAOYSA-M
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Patent
US07772244B2

Procedure details

Sulfuryl chloride (43 ml, 539 mmol) was added in 3 min to a clear solution of triphenylphosphine (129 g, 490 mmol) in methylene chloride (200 mL) at 0° C. in a flame-dried three-neck round bottom flask. After stirring at 0° C. for 5 min, the ice-water bath was removed and sodium 2-trimethylsilylethanesulfonate (50 g, 245 mmol) was added in portions over 10 min. The resulting white suspension was stirred at room temperature for 16 h, then it was filtered through a pad of celite. The filtrate was concentrated to ca 50 mL, ethyl acetate/hexanes (1:3, 1000 mL) and celite (40 g) were added. The mixture was stirred at room temperature for 15 min and filtered through a pad of celite. Solvents were removed in vacuo and the residue was loaded onto a pre-wetted column with silica gel (300 mL) using 1:3 ethyl acetate/hexanes as the eluent. Solvents were removed and the title compound was obtained as a light tan liquid (41.9 g, 85%). If not used immediately, the final product should be stored under nitrogen in the freezer or refrigerator to minimize decomposition. 1H-NMR (CDCl3, 500 MHz) δ 3.61-3.57 (m, 2H), 1.32-1.27 (m, 2H), 0.10 (s, 9H).
Quantity
43 mL
Type
reactant
Reaction Step One
Quantity
129 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
[S:1]([Cl:5])(Cl)(=[O:3])=[O:2].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH3:25][Si:26]([CH3:34])([CH3:33])[CH2:27][CH2:28]S([O-])(=O)=O.[Na+]>C(Cl)Cl>[CH3:25][Si:26]([CH3:34])([CH3:33])[CH2:27][CH2:28][S:1]([Cl:5])(=[O:3])=[O:2] |f:2.3|

Inputs

Step One
Name
Quantity
43 mL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
129 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
C[Si](CCS(=O)(=O)[O-])(C)C.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at 0° C. for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the ice-water bath was removed
STIRRING
Type
STIRRING
Details
The resulting white suspension was stirred at room temperature for 16 h
Duration
16 h
FILTRATION
Type
FILTRATION
Details
it was filtered through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to ca 50 mL, ethyl acetate/hexanes (1:3, 1000 mL) and celite (40 g)
ADDITION
Type
ADDITION
Details
were added
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 15 min
Duration
15 min
FILTRATION
Type
FILTRATION
Details
filtered through a pad of celite
CUSTOM
Type
CUSTOM
Details
Solvents were removed in vacuo
CUSTOM
Type
CUSTOM
Details
Solvents were removed

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C[Si](CCS(=O)(=O)Cl)(C)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 41.9 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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